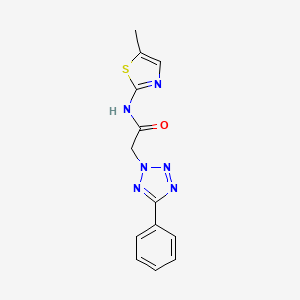![molecular formula C14H8F2N4O B4376733 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4376733.png)
7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
描述
7-[3-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with 3-(difluoromethoxy)benzaldehyde in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput .
化学反应分析
Types of Reactions
7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
科学研究应用
7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, showing promising activity against various cancer cell lines.
Materials Science: It is used in the development of fluorescent materials for optical applications due to its tunable photophysical properties.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-difluoromethylpyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its unique difluoromethoxy group, which imparts distinct electronic and steric properties. This modification enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4O/c15-14(16)21-11-3-1-2-9(6-11)12-4-5-18-13-10(7-17)8-19-20(12)13/h1-6,8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDPFZJVKPQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(4-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4376652.png)
![4-chloro-1-ethyl-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4376660.png)
![ethyl 9-methyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4376661.png)
![9-(TERT-BUTYL)-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4376678.png)
![1-METHYL-4-[({1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4376693.png)
![13-cyclopropyl-6-(furan-2-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4376716.png)
![13-cyclopropyl-6-(1-ethyl-5-methylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4376718.png)
![3-bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4376725.png)
![6-(4-fluorophenyl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B4376728.png)
![3-(3-BROMO-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL)PHENYL DIFLUOROMETHYL ETHER](/img/structure/B4376736.png)

![N-[4-(2-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE](/img/structure/B4376753.png)
![N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE](/img/structure/B4376757.png)
![1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-1-ETHANONE](/img/structure/B4376759.png)
